N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide -

N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4577123
CAS Number:
Molecular Formula: C15H15BrN2O3S
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Although structurally distinct from N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, both compounds share a core benzamide moiety. The variations in substituents attached to this core benzamide are likely responsible for the differences in their biological activities. Further exploration of structural modifications to this core structure might be valuable for developing new therapeutic agents. []

Compound Description: This compound has been developed as a key ingredient in the creation of a new, thermodynamically stable crystalline form. This specific crystalline form offers significant advantages in terms of stability when formulated into suspensions. []

Relevance: Both this compound and N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide belong to the benzamide class of compounds and share the presence of a methylsulfonyl group. This highlights the importance of the benzamide scaffold and methylsulfonyl group as potential pharmacophores, with specific substitutions contributing to distinct physicochemical properties, such as the ability to form stable crystalline modifications. []

Compound Description: Nilotinib is a tyrosine kinase inhibitor widely used as a therapeutic agent for the treatment of leukemia. The molecule has been structurally characterized in various salt forms, including its piperazin-1-ium salts (mesylate, picrate, citrate, fumarate, or malonate). []

Relevance: While Nilotinib does not share a direct structural similarity to N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, its presence in the dataset emphasizes the relevance of benzamide derivatives in medicinal chemistry, particularly in the field of oncology. This suggests that exploring the structural diversity of benzamides, including N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, could be beneficial for identifying novel therapeutic agents. [, , , , ]

Compound Description: This compound is classified as a CCR3 antagonist and exhibits potential in the treatment of inflammatory conditions. []

Relevance: This compound and N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide both possess a methylsulfonyl amino group attached to a benzene ring. The presence of this shared structural motif suggests a potential pharmacophoric role of the methylsulfonyl amino group in mediating interactions with biological targets. The different core structures (acetamide vs. benzamide) and additional substituents likely contribute to their distinct pharmacological profiles. []

**5. N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide [] **

Compound Description: This compound is a novel naphthol derivative synthesized through a multistep process involving a three-component system. It highlights the versatility of benzamide synthesis and the incorporation of diverse structural motifs. []

Relevance: Although structurally distinct from N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, both compounds share the core benzamide moiety. This commonality underlines the significance of benzamides in medicinal chemistry research and their potential to be derivatized into compounds with a wide array of biological activities. []

Compound Description: AN-024 is a significant intermediate in the synthesis of Nilotinib (Imatinib), a potent tyrosine kinase inhibitor used in leukemia treatment. []

Relevance: Although structurally dissimilar to N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, the mention of AN-024 reinforces the significance of substituted benzamides in drug development, especially in the context of tyrosine kinase inhibition for cancer therapy. This highlights a potential area of investigation for N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide and its analogs. []

Compound Description: K-183 is a novel HDAC inhibitor that has shown beneficial effects on cardiac hemodynamics in rat models of cardiac hypertrophy. []

Relevance: Both K-183 and N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide contain the benzamide core structure. This shared feature, along with the presence of various substituents, highlights the versatility of the benzamide scaffold in medicinal chemistry. The contrasting biological activities of these compounds underscore the importance of substituent modifications in influencing pharmacological properties. []

Compound Description: YM-09151-2, labeled with carbon-14 and deuterium, is a potent neuroleptic agent designed for biochemical and pharmacokinetic studies. []

Relevance: Both YM-09151-2 and N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide are classified as benzamide derivatives. This commonality highlights the significance of the benzamide moiety as a versatile scaffold in medicinal chemistry, capable of incorporating various substituents to modulate biological activity. The presence of labeled isotopes in YM-09151-2 underscores its utility in investigating drug metabolism and distribution, providing valuable insights that could be extrapolated to studying similar compounds like N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. []

* **Analogue 3:** Possessing one methyl group ortho to the 4-amino substituent. * **Analogue 4:** Possessing two methyl groups ortho to the 4-amino substituent.

Relevance: While these compounds differ from N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in the specific substitution pattern on the benzamide core, they highlight the impact of steric hindrance on metabolic stability. This knowledge can be applied to the design of future N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide analogs. By introducing bulky substituents near metabolically labile sites, one might achieve enhanced metabolic stability and potentially improve the pharmacokinetic properties of the compound. []

Compound Description: A series of twelve novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their anticancer activity. Some of these compounds showed promising results against various human cancer cell lines. []

Relevance: While these compounds differ significantly in structure from N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, their inclusion in this analysis emphasizes the broad utility of benzamide derivatives in medicinal chemistry, particularly their potential applications in oncology. This suggests that modifications to the core structure of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide could lead to the discovery of compounds with desirable anticancer activities. []

Properties

Product Name

N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(2-bromophenyl)-3-(methanesulfonamido)-2-methylbenzamide

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C15H15BrN2O3S/c1-10-11(6-5-9-13(10)18-22(2,20)21)15(19)17-14-8-4-3-7-12(14)16/h3-9,18H,1-2H3,(H,17,19)

InChI Key

ZHDZDWQGAOTOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.